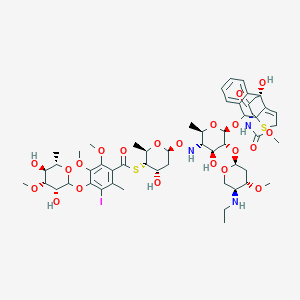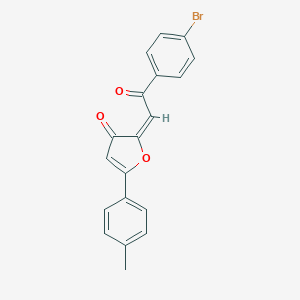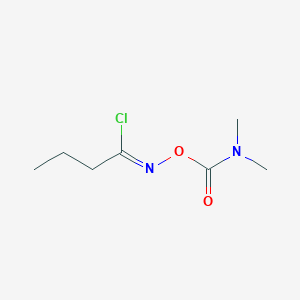![molecular formula C25H24FN3O3 B236410 4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPBA is a small molecule that belongs to the class of benzamides and is characterized by its unique chemical structure that contains a piperazine ring, a methoxybenzoyl moiety, and a fluorobenzene group.
科学的研究の応用
FPBA has been extensively studied for its potential applications in drug discovery and development. One of the major research areas is the development of novel anticancer agents. FPBA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, FPBA has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Another area of research is the development of novel antipsychotic agents. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for the treatment of schizophrenia and other psychiatric disorders. FPBA has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these conditions.
作用機序
The mechanism of action of FPBA is not fully understood. However, it is believed to act by modulating the activity of various receptors and enzymes in the body. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, FPBA has been found to inhibit the activity of phosphodiesterase 10A, an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways.
Biochemical and Physiological Effects
FPBA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, FPBA has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition. In animal models, FPBA has been found to exhibit anxiolytic and antidepressant-like effects, indicating its potential as a novel therapeutic agent for these conditions.
実験室実験の利点と制限
One of the major advantages of using FPBA in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug discovery and development. Additionally, FPBA has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using FPBA in lab experiments. One of the major limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the complex synthesis method of FPBA may make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on FPBA. One area of interest is the development of novel anticancer agents based on the structure of FPBA. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential applications in the treatment of psychiatric disorders. Finally, the development of new synthesis methods for FPBA may help to overcome some of the limitations associated with its use in lab experiments.
合成法
The synthesis of FPBA involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-(4-methoxybenzoyl)piperazine in the presence of a catalyst such as copper (II) chloride. The resulting intermediate is then subjected to a coupling reaction with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The final product is obtained by purification using column chromatography.
特性
製品名 |
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
分子式 |
C25H24FN3O3 |
分子量 |
433.5 g/mol |
IUPAC名 |
4-fluoro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24FN3O3/c1-32-23-12-4-19(5-13-23)25(31)29-16-14-28(15-17-29)22-10-8-21(9-11-22)27-24(30)18-2-6-20(26)7-3-18/h2-13H,14-17H2,1H3,(H,27,30) |
InChIキー |
MFYUJRHTMWBHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
